Vegfr-2 -

Vegfr-2

Catalog Number: EVT-10953676
CAS Number:
Molecular Formula: C15H17ClN6O3
Molecular Weight: 364.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vascular endothelial growth factor receptor 2 is primarily expressed in endothelial cells and is classified under the receptor tyrosine kinase family. It is one of three known receptors for vascular endothelial growth factors, with the others being vascular endothelial growth factor receptor 1 and vascular endothelial growth factor receptor 3. The classification of vascular endothelial growth factor receptor 2 is crucial for understanding its role in both normal physiology and disease states, particularly cancer.

Synthesis Analysis

The synthesis of inhibitors targeting vascular endothelial growth factor receptor 2 has been a focus of research due to the receptor's involvement in cancer progression. Various synthetic methods have been developed to create small molecule inhibitors that can effectively block the activity of this receptor.

Methods and Technical Details

  1. Chlorination and Condensation: Initial synthetic steps often involve chlorination reactions, such as the conversion of nicotinic acid to nicotinoyl chloride using thionyl chloride. This intermediate can then undergo condensation with other compounds like ethyl-4-aminobenzoate to form more complex structures.
  2. Refluxing with Hydrazine: The resulting compounds may be refluxed with hydrazine hydrate to produce acid hydrazides, which can then react with various aldehydes to yield benzylidene derivatives.
  3. Molecular Docking Studies: Following synthesis, molecular docking studies are conducted using software tools like AutoDock Vina to evaluate the binding affinity of synthesized compounds to the vascular endothelial growth factor receptor 2's ATP-binding pocket.

These methods enable researchers to design and synthesize novel inhibitors that can effectively target vascular endothelial growth factor receptor 2.

Molecular Structure Analysis

The molecular structure of vascular endothelial growth factor receptor 2 is characterized by its extracellular ligand-binding domain, a single transmembrane helix, and an intracellular kinase domain.

Structure and Data

  • Extracellular Domain: Composed of seven immunoglobulin-like domains that facilitate ligand binding.
  • Transmembrane Domain: A hydrophobic segment that anchors the receptor in the cell membrane.
  • Intracellular Kinase Domain: Responsible for autophosphorylation upon ligand binding, initiating downstream signaling pathways.

The three-dimensional structure of vascular endothelial growth factor receptor 2 can be analyzed using X-ray crystallography data (PDB ID: 2OH4), which provides insights into its active site and potential interaction points for inhibitors.

Chemical Reactions Analysis

Vascular endothelial growth factor receptor 2 participates in various chemical reactions upon activation by its ligands.

Reactions and Technical Details

  1. Autophosphorylation: Upon ligand binding, vascular endothelial growth factor receptor 2 undergoes autophosphorylation on specific tyrosine residues within its intracellular domain, which activates downstream signaling cascades.
  2. Signal Transduction Pathways: The activated receptor interacts with various adaptor proteins (e.g., phospholipase C-gamma) leading to pathways such as the phosphoinositide 3-kinase/Akt pathway and the mitogen-activated protein kinase pathway.

These reactions are crucial for mediating cellular responses related to angiogenesis.

Mechanism of Action

The mechanism by which vascular endothelial growth factor receptor 2 promotes angiogenesis involves several steps:

Process and Data

  1. Ligand Binding: Vascular endothelial growth factor ligands bind to the extracellular domain of vascular endothelial growth factor receptor 2.
  2. Dimerization: Ligand binding induces dimerization of the receptors.
  3. Autophosphorylation: The dimerized receptors undergo autophosphorylation, leading to conformational changes that activate their kinase activity.
  4. Downstream Signaling: Activated receptors recruit signaling molecules that propagate signals through various pathways, ultimately resulting in increased cell proliferation and migration.

This mechanism highlights the importance of vascular endothelial growth factor receptor 2 in promoting blood vessel formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of vascular endothelial growth factor receptor 2 inhibitors are critical for their efficacy as therapeutic agents.

Physical Properties

  • Solubility: Many inhibitors are designed to be soluble in aqueous environments to facilitate bioavailability.
  • Stability: Chemical stability under physiological conditions is essential for effective therapeutic action.

Chemical Properties

  • Binding Affinity: Inhibitors typically exhibit high binding affinities (often measured in kcal/mol) towards the ATP-binding pocket of vascular endothelial growth factor receptor 2.
  • Selectivity: Effective inhibitors demonstrate selectivity for vascular endothelial growth factor receptor 2 over other kinases to minimize off-target effects.
Applications

Inhibitors targeting vascular endothelial growth factor receptor 2 have significant applications in scientific research and clinical settings:

  1. Cancer Therapy: Due to their role in tumor angiogenesis, these inhibitors are used as therapeutic agents against various cancers, including hepatocellular carcinoma.
  2. Drug Development: Ongoing research focuses on discovering novel inhibitors through computational methods such as molecular docking and machine learning approaches.
  3. Biological Studies: Investigating the effects of these inhibitors on cellular processes helps understand angiogenesis and its implications in disease progression.

The continued exploration of vascular endothelial growth factor receptor 2 remains vital for developing effective treatments against cancer and other diseases characterized by abnormal blood vessel formation.

Molecular Architecture and Activation Mechanisms of Vascular Endothelial Growth Factor Receptor-2

Structural Domains and Their Functional Roles

Extracellular Immunoglobulin-like Domains (Domain 1–Domain 7) and Ligand Binding Interfaces

The extracellular region of Vascular Endothelial Growth Factor Receptor-2 comprises seven immunoglobulin-like domains (Domain 1–Domain 7). Domain 2 and Domain 3 form the primary ligand-binding interface for Vascular Endothelial Growth Factor-A, with Domain 2 residues (141–207 amino acids) and Domain 3 (224–320 amino acids) directly participating in Vascular Endothelial Growth Factor-A recognition through hydrophobic pockets and hydrogen bonding networks [1] [9]. Domain 7 (667–753 amino acids), the membrane-proximal domain, contains a conserved "Leucine/Isoleucine-x-Arginine-Φxxx-Aspartic acid/Glutamic acid-x-Glycine" motif (where Φ denotes a hydrophobic residue) that mediates critical homotypic receptor-receptor contacts. The crystal structure of Domain 7 (PDB: 3KVQ) reveals salt bridges between Arginine-726 of one protomer and Aspartic acid-731 of the adjacent protomer, stabilizing ligand-independent dimerization [3] [10]. Domain 4 exhibits weak ligand-binding capability but participates in inter-receptor contacts during full-length receptor activation [6].

Table 1: Functional Characterization of Vascular Endothelial Growth Factor Receptor-2 Immunoglobulin-like Domains

DomainAmino Acid ResiduesKey Structural FeaturesPrimary Functions
Domain 2141–207β-sandwich foldPrimary Vascular Endothelial Growth Factor-A binding
Domain 3224–320Cysteine-knot interaction siteVascular Endothelial Growth Factor-A co-binding
Domain 4328–414Flexible linkersReceptor-receptor positioning
Domain 7667–753Arg-726/Asp-731 salt bridgeHomotypic dimer stabilization

Transmembrane Domain Conformational Dynamics

The transmembrane domain (765–789 amino acids) adopts a single α-helical structure that undergoes ligand-dependent rotational shifts critical for activation. Coarse-grained molecular dynamics simulations demonstrate that transmembrane domain helices rotate approximately 180° during transition from inactive to active states. This rotation is energetically coupled to conformational changes in the juxtamembrane domain, with helix crossing angles exceeding 40° facilitating intracellular kinase alignment. The Glycine-770 and Phenylalanine-777 residues maintain precise helix-helix packing, and mutations at these positions (e.g., Glycine-770-Glutamic acid/Phenylalanine-777-Glutamic acid) induce constitutive activation by stabilizing active transmembrane domain conformations [2] [4] [6].

Juxtamembrane Domain Autoinhibitory Mechanisms

The juxtamembrane domain (790–833 amino acids) functions as a regulatory switch through autoinhibitory interactions. Unphosphorylated Tyrosine-801 within the juxtamembrane domain interacts intramolecularly with the activation loop of the tyrosine kinase domain, sterically blocking substrate access. Vascular Endothelial Growth Factor-induced dimerization disrupts this interaction, exposing Tyrosine-801 for transphosphorylation. Phosphorylated Tyrosine-801 then recruits Src homology 2 domain-containing adaptor proteins, initiating downstream signaling cascades. Disruption of this autoinhibitory interface via phosphorylation or mutagenesis increases basal kinase activity by >50% [1] [8] [9].

Tyrosine Kinase Domain Catalytic Sites and Adenosine Triphosphate-Binding Pockets

The tyrosine kinase domain (834–1162 amino acids) contains conserved catalytic elements:

  • Adenosine triphosphate-binding domain (834–930 amino acids) with glycine-rich loop (Glycine-841-Glycine-842-Glycine-843-X-Glycine-844-X-Glycine-845) that positions adenosine triphosphate
  • Catalytic loop (Histidine-1026-Arginine-1027-Aspartic acid-1028-Leucine-1029-Alanine-1030-Alanine-1031-Arginine-1032-Asparagine-1033) responsible for phosphotransfer
  • Activation loop (1045–1075 amino acids) containing regulatory Tyrosine-1054 and Tyrosine-1059

The adenosine triphosphate-binding pocket accommodates adenosine triphosphate through hydrophobic residues (Valine-848, Valine-899, Leucine-1019) and hydrogen bonds with Glutamic acid-885 and Aspartic acid-1046. Type II inhibitors stabilize the "DFG-out" conformation where Aspartic acid-1046 rotates away from the active site, while Vascular Endothelial Growth Factor-A binding promotes the catalytically competent "DFG-in" state [1] [9].

Carboxy-Terminal Phosphorylation Sites and Signaling Integration

The carboxy-terminal domain (1163–1356 amino acids) contains four critical tyrosine phosphorylation sites:

  • Tyrosine-1175: Binds phospholipase C gamma, initiating protein kinase C/mitogen-activated protein kinase cascades
  • Tyrosine-1214: Recruits growth factor receptor-bound protein 2/son of sevenless complex
  • Tyrosine-951: Docking site for T-cell-specific adaptor protein
  • Tyrosine-996: Binds vascular endothelial phosphotyrosine phosphatase

Phosphorylation stoichiometry determines signal specificity, with Tyrosine-1175 phosphorylation accounting for >80% of mitogenic responses. Tyrosine-1214 phosphorylation preferentially regulates cell migration through focal adhesion kinase/paxillin pathways [1] [8] [9].

Ligand-Dependent Activation Mechanisms

Vascular Endothelial Growth Factor-A Isoform Binding Specificity and Allosteric Regulation

Vascular Endothelial Growth Factor-A isoforms (Vascular Endothelial Growth Factor-A121, Vascular Endothelial Growth Factor-A165, Vascular Endothelial Growth Factor-A189) bind Domain 2/Domain 3 with distinct kinetics. Vascular Endothelial Growth Factor-A165 exhibits highest affinity (Kd ≈ 10–30 pM) due to heparin-binding domain interactions with Domain 4. Ligand binding induces closure of Domain 2/Domain 3 cleft by 12 Å, triggering allosteric changes transmitted through Domain 4–Domain 5 linkers to the transmembrane domain [1] [3] [9].

Receptor Dimerization Energetics and Stoichiometry

Vascular Endothelial Growth Factor-A binding follows a two-step dimerization model:

  • Vascular Endothelial Growth Factor-A monomers bind separate Vascular Endothelial Growth Factor Receptor-2 molecules (Kd ≈ 1–10 nM)
  • Receptor-receptor interactions stabilize the 2:2 Vascular Endothelial Growth Factor-A:Vascular Endothelial Growth Factor Receptor-2 complex (ΔG ≈ –50 kJ/mol)

Domain 7 homotypic interactions contribute approximately 60% of dimerization energy through Arg-726/Asp-731 salt bridges. Deletion studies show Domain 4–Domain 7 constructs dimerize with 10-fold higher affinity than Domain 7 alone, indicating cooperative inter-domain interactions. Disruption of Domain 7 contacts reduces ligand-dependent phosphorylation by >85% [3] [6] [10].

Conformational Switch from "Aspartic acid-Phenylalanine-Glycine-Out" to "Aspartic acid-Phenylalanine-Glycine-In" States

The tyrosine kinase domain activation loop exists in equilibrium between inactive ("Aspartic acid-Phenylalanine-Glycine-out") and active ("Aspartic acid-Phenylalanine-Glycine-in") conformations. Vascular Endothelial Growth Factor-A binding shifts this equilibrium by:

  • Relieving juxtamembrane domain autoinhibition
  • Transmembrane domain-mediated helix rotation (≈180°)
  • Transphosphorylation of Tyr-1054/Tyr-1059 in the activation loop

Phosphorylation of Tyr-1054 increases kinase activity 100-fold by stabilizing the Aspartic acid-1046-Phenylalanine-1047-Glycine-1048 loop in the "Aspartic acid-Phenylalanine-Glycine-in" conformation, enabling adenosine triphosphate γ-phosphate transfer to substrate tyrosines [2] [9].

Ligand-Independent Activation Pathways

Pre-formed Dimer Stability and Thermodynamics

Approximately 30–70% of Vascular Endothelial Growth Factor Receptor-2 exists as pre-formed dimers in endothelial cell membranes without Vascular Endothelial Growth Factor-A. These dimers exhibit lower tyrosine phosphorylation (<5% of ligand-stimulated levels) and are stabilized by:

  • Transmembrane domain helix-helix interactions (ΔG ≈ –20 kJ/mol)
  • Domain 7 homotypic contacts (Arg-726/Asp-731)
  • Intracellular domain electrostatic interactions

Deletion of extracellular domains increases dimerization 3-fold, demonstrating extracellular domain autoinhibition. Domain 7 mutations (e.g., Aspartic acid-731-Alanine) convert dimers to higher-order oligomers with dysregulated signaling [6] [10].

Reactive Oxygen Species-Mediated Transphosphorylation

Reactive oxygen species generated during ischemia or inflammation oxidize Cysteine-1025/Cysteine-1043 in the tyrosine kinase domain, promoting:

  • Disulfide bond formation between monomers
  • Conformational changes mimicking Vascular Endothelial Growth Factor-A binding
  • Transphosphorylation independent of ligand

Reactive oxygen species scavengers reduce basal Vascular Endothelial Growth Factor Receptor-2 phosphorylation by 50–70% in hypoxic endothelium. This pathway contributes to pathological angiogenesis in tumors and retinopathies [8] [9].

Src Family Kinase-Driven Intracellular Activation Cascades

Cellular stress activates Src family kinases, which phosphorylate Vascular Endothelial Growth Factor Receptor-2 at non-canonical sites:

  • Tyr-861 in the kinase insert domain
  • Tyr-951 in the carboxy-terminal domain

Tyr-951 phosphorylation recruits T-cell-specific adaptor protein, activating phosphatidylinositol 3-kinase/protein kinase B survival pathways independently of Vascular Endothelial Growth Factor-A. Src inhibition reduces ligand-independent Vascular Endothelial Growth Factor Receptor-2 phosphorylation by 40–60% in shear-stressed endothelium [1] [9].

Pathogenic Mutational Analysis

Table 2: Pathogenic Vascular Endothelial Growth Factor Receptor-2 Mutations and Clinical Correlations

MutationDomainFunctional ConsequenceAssociated Pathology
Cysteine-482-ArginineTyrosine kinase domainDisrupts cysteine zipper dimer interface; constitutive kinase activationInfantile hemangiomas, vascular overgrowth syndromes
Valine-848-LeucineAdenosine triphosphate-binding pocketEnhanced adenosine triphosphate affinity; ligand-independent signalingKlippel-Trenaunay syndrome
Arginine-726-AlanineDomain 7Loss of homotypic contacts; impaired dimerizationVascular malformations
Aspartic acid-731-AlanineDomain 7Disrupted salt bridge; oligomer formationImpaired arterio-venous specification

Gain-of-Function Mutations in Developmental Disorders

The Cysteine-482-Arginine mutation in the tyrosine kinase domain cysteine zipper dimerization interface occurs in >80% of sporadically occurring infantile hemangiomas. This mutation:

  • Forms aberrant disulfide bonds between monomers
  • Increases basal phosphorylation >20-fold
  • Activates phospholipase C gamma/protein kinase C and phosphatidylinositol 3-kinase/protein kinase B pathways constitutively

Valine-848-Leucine in the adenosine triphosphate-binding pocket enhances adenosine triphosphate affinity 5-fold, reducing adenosine triphosphate dissociation and prolonging kinase activity. These mutations cause endothelial hyperproliferation without Vascular Endothelial Growth Factor-A stimulation, leading to vascular tumors and malformations [9].

Loss-of-Function Mutations in Vascular Malformations

Hereditary hemorrhagic telangiectasia type 1 patients with endoglin mutations exhibit secondary Vascular Endothelial Growth Factor Receptor-2 dysregulation. Endoglin deficiency:

  • Impairs transforming growth factor beta-mediated Vascular Endothelial Growth Factor Receptor-2 endocytosis
  • Prolongs Vascular Endothelial Growth Factor Receptor-2 membrane retention
  • Enhances protein kinase B phosphorylation

This increases susceptibility to Vascular Endothelial Growth Factor-A signaling, promoting arteriovenous malformations. Vascular Endothelial Growth Factor Receptor-2 expression peaks during postnatal days 1–14 in mice, coinciding with the critical window for endoglin deletion-induced brain arteriovenous malformation formation (88% incidence when deleted at postnatal days 1–3). Vascular Endothelial Growth Factor Receptor-2 blockade partially rescues this phenotype, confirming pathway involvement [5] [7] [9].

Properties

Product Name

Vegfr-2

IUPAC Name

1-[4-[6-amino-5-[(Z)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea

Molecular Formula

C15H17ClN6O3

Molecular Weight

364.79 g/mol

InChI

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7-

InChI Key

BJHCYTJNPVGSBZ-YXSASFKJSA-N

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl

Isomeric SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.